10-déacétyl-13-oxobaccatine III

Vue d'ensemble

Description

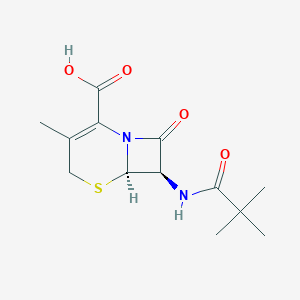

10-deacetyl-13-oxobaccatin III is a novel stable derivative of 10-Deacetylbaccatin III with antitumor and antimitotic activity . It is a white or off-white crystalline powder .

Synthesis Analysis

Baccatin III is an important precursor for the synthesis of the clinically important anticancer drug Taxol. A key enzyme of 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) catalyses the 10-deacetylbaccatin III into baccatin III in taxol biosynthesis . The crucial steps in the synthesis of 10-deacetyl-13-oxobaccatin III include the C14β hydroxylation of the corresponding 13-oxobaccatin III derivatives by oxaziridine-mediated electrophilic oxidation and the reduction of the C13 carbonyl group with sodium or alkylammonium borohydrides .Molecular Structure Analysis

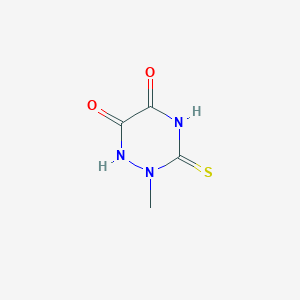

The molecular formula of 10-deacetyl-13-oxobaccatin III is C29H34O10 . The molecular weight is 542.57 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 10-deacetyl-13-oxobaccatin III include the C14β hydroxylation of the corresponding 13-oxobaccatin III derivatives by oxaziridine-mediated electrophilic oxidation and the reduction of the C13 carbonyl group with sodium or alkylammonium borohydrides .Physical And Chemical Properties Analysis

10-deacetyl-13-oxobaccatin III is a white or off-white crystalline powder . It is slightly soluble in chloroform, DMSO, and methanol .Applications De Recherche Scientifique

Précurseur dans la biosynthèse du paclitaxel

La 10-déacétyl-13-oxobaccatine III est un précurseur crucial dans la voie de biosynthèse du paclitaxel . Le paclitaxel est reconnu dans le monde entier comme l'un des agents chimiothérapeutiques anticancéreux les plus efficaces et est largement utilisé dans le traitement clinique du cancer du sein, du cancer du poumon et des cancers colorectaux .

Source de production de la baccatine III

La this compound (10-DAB) peut être utilisée comme substrat pour la synthèse chimique de la baccatine III . La baccatine III est un autre précurseur important dans la voie de biosynthèse du paclitaxel .

Biotransformation dans les souches microbiennes

L'expression hétérologue de la 10-déacétylbaccatine III-10-O-acétyltransférase (TcDBAT) dans les souches microbiennes pour la biotransformation du 10-DAB est une stratégie alternative prometteuse pour la production de baccatine III .

Extraction à partir d'aiguilles de Taxus renouvelables

Les aiguilles de Taxus sont renouvelables et la teneur en 10-DAB est relativement élevée. Elles peuvent être utilisées comme source efficace du substrat catalytique 10-DAB . Une stratégie intégrée basée sur l'extraction du 10-DAB et la biotransformation in situ de cellules entières d'aiguilles de Taxus renouvelables pour produire de la baccatine III a été développée .

Extraction assistée par ultrasons

L'extraction assistée par ultrasons de la this compound à partir d'aiguilles de Taxus baccata L. a été évaluée en utilisant l'éthanol et le méthanol comme solvants . Ce processus d'extraction s'est avéré donner des quantités raisonnables de this compound .

Cytotoxicité contre les cellules cancéreuses

La this compound présente une cytotoxicité contre les cellules A498, NCI-H226, A549, PC-3, avec des taux d'inhibition de 29,7 %, 49,2 %, 43,9 %, 65,3 % respectivement <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.

Safety and Hazards

The safety data sheet advises against using 10-deacetyl-13-oxobaccatin III for medicinal, household, or other uses . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

The enzymatically synthesized baccatin III (ESB III) has shown anticancer activities by inducing apoptotic cell death, which could further be used for the semisynthesis of taxol in the future . The literature suggests that 10-deacetylbaccatin III (10-DAB) can be easily obtained from plants and fungi for the semisynthesis of taxol. Further, different groups suggested that 10-DAB production can be increased through the optimization of culture conditions, genetic breeding, and metabolic engineering of the endophytic fungi and Taxus species plants .

Mécanisme D'action

Target of Action

10-Deacetyl-13-oxobaccatin III is a taxane , a class of compounds known for their anticancer properties. The primary targets of taxanes are microtubules, which are crucial components of the cell’s cytoskeleton . By binding to these structures, taxanes interfere with cell division, a process that is particularly active in cancer cells .

Mode of Action

10-Deacetyl-13-oxobaccatin III interacts with its targets, the microtubules, by binding to the β-tubulin subunit . This binding stabilizes the microtubules and prevents their depolymerization, a process necessary for cell division . As a result, the cell cycle is arrested, inhibiting the proliferation of cancer cells .

Biochemical Pathways

The action of 10-Deacetyl-13-oxobaccatin III affects the cell cycle pathway. By preventing the depolymerization of microtubules, it disrupts the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division . This leads to cell cycle arrest at the G2/M phase, halting the proliferation of cancer cells .

Pharmacokinetics

Taxanes are generally poorly soluble in water and require formulation strategies for intravenous administration . They are widely distributed in the body and metabolized primarily in the liver . The bioavailability of 10-Deacetyl-13-oxobaccatin III would be influenced by these factors.

Result of Action

The result of 10-Deacetyl-13-oxobaccatin III’s action is the inhibition of cancer cell proliferation. It has shown cytotoxicity against various cancer cell lines, including A498, NCI-H226, A549, and PC-3 cells . The inhibition rates were 29.7%, 49.2%, 43.9%, and 65.3% respectively .

Action Environment

The action of 10-Deacetyl-13-oxobaccatin III, like other taxanes, can be influenced by various environmental factors. These include the pH and composition of the cellular environment, the presence of efflux pumps that can remove the drug from the cell, and the expression levels of microtubule-associated proteins that can affect drug binding . Additionally, genetic factors such as mutations in tubulin or other pathway components can influence the compound’s efficacy .

Propriétés

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R)-4-acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,18-19,21-22,24,32-33,36H,11-13H2,1-5H3/t18-,19+,21+,22-,24-,27+,28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZBAMYUOYXRSF-RIFKXWPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570271 | |

| Record name | (5beta,7beta,10beta)-4-(Acetyloxy)-1,7,10-trihydroxy-9,13-dioxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92950-42-0 | |

| Record name | (2aR,4S,4aS,6R,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,4,4a,10,11,12,12a,12b-octahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-5,9(3H,6H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92950-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5beta,7beta,10beta)-4-(Acetyloxy)-1,7,10-trihydroxy-9,13-dioxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of finding 10-deacetyl-13-oxobaccatin III in Taxus species?

A1: The discovery of 10-deacetyl-13-oxobaccatin III in Taxus sumatrana needles is significant because it adds to the growing library of taxoids isolated from these trees []. Taxoids, particularly paclitaxel (Taxol), are well-known for their anti-cancer activity. While 10-deacetyl-13-oxobaccatin III itself may not be as potent as paclitaxel, its discovery highlights the chemical diversity within Taxus species and the potential for finding new, potentially more effective or less toxic, anti-cancer compounds. Further research is needed to fully characterize its activity and potential therapeutic applications.

Q2: How does the chemical structure of 10-deacetyl-13-oxobaccatin III differ from other taxoids found in Taxus species?

A2: While the provided abstracts don't give detailed structural data for all compounds, they do mention that 10-deacetyl-13-oxobaccatin III was isolated alongside other taxoids like paclitaxel, cephalomannine, and baccatin III []. This suggests a structural similarity to these compounds. The name itself indicates key differences: "10-deacetyl" implies the absence of an acetyl group at the 10th carbon atom, and "13-oxo" indicates the presence of a ketone group at the 13th carbon. These structural variations can significantly influence the molecule's interactions with biological targets and consequently, its activity and potential therapeutic use.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B193971.png)